6-Chloro-3,4-dimethylpyridazine

Description

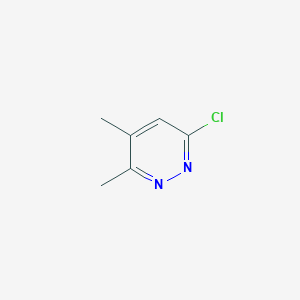

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-3,4-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZWCOUQCKMXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679862 | |

| Record name | 6-Chloro-3,4-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873397-60-5 | |

| Record name | 6-Chloro-3,4-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3,4-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Pharmacological Profile Research of Pyridazine Derivatives

Pyridazines as Privileged Structures in Contemporary Drug Design

The pyridazine (B1198779) core is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities. nih.govsarpublication.comresearchgate.net This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the design and synthesis of new therapeutic agents. nih.govresearchgate.net Its ability to engage in various non-covalent interactions and its synthetic tractability make it an attractive starting point for drug discovery programs. researchgate.net

However, a detailed investigation of scientific literature reveals no specific studies that focus on or identify 6-Chloro-3,4-dimethylpyridazine as a privileged structure or a key building block in contemporary drug design projects. While the general pyridazine scaffold is well-documented, the specific contribution and application of the 6-chloro-3,4-dimethyl substitution pattern in this context have not been reported.

Elucidation of Diverse Biological Activities

The pyridazine class of compounds has been extensively explored, with various derivatives demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities. nih.govsarpublication.com

Despite the known biological potential of the pyridazine nucleus, dedicated research into the specific biological activities of This compound is not available in the public domain.

Numerous pyridazine derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govsarpublication.com The mechanisms often involve targeting key proteins and pathways crucial for cancer cell proliferation and survival.

A thorough search has found no published studies investigating the anticancer potential of This compound . Consequently, there is no information regarding its mechanistic action in this area.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While other heterocyclic compounds have been shown to induce apoptosis through various pathways, no research has been found that examines the ability of This compound to induce apoptosis in cancer cells.

PARP-1 is an important enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy. Although some pyridazine-containing compounds have been explored as PARP-1 inhibitors, there are no specific reports or data on the PARP-1 inhibitory activity of This compound .

Targeting oncogenic signaling pathways is a cornerstone of modern cancer therapy. There is no available scientific literature that investigates the effect of This compound on key oncogenic signaling pathways involving kinases like TRK, epigenetic regulators like BRD, or metabolic enzymes like GLS1.

In vitro cytotoxicity screening against a panel of cancer cell lines is a fundamental step in the evaluation of potential anticancer compounds. No data from such studies for This compound have been published, and therefore, no data tables on its cytotoxic effects can be provided.

Antibacterial and Antifungal Activity Assessment

No published studies were found that specifically investigate the antibacterial or antifungal properties of this compound. Therefore, there is no data available on its efficacy against various strains of bacteria or fungi, nor any information on its potential mechanisms of antimicrobial action.

Antiviral Efficacy Studies

A comprehensive search of scientific literature did not yield any studies concerning the antiviral activity of this compound. As such, there is no information on its potential to inhibit viral replication or any other antiviral effects.

Anti-inflammatory and Analgesic Research

There are no available research findings on the anti-inflammatory or analgesic properties of this compound. The scientific community has not published any data regarding its potential to modulate inflammatory pathways or to act as a pain-relieving agent.

Central Nervous System (CNS) Activity Profiling

No studies were identified that have profiled the activity of this compound on the central nervous system. The subsequent subsections further detail this absence of research.

There is no scientific literature available to suggest that this compound has been evaluated for potential antidepressant effects.

No research has been published on the antiepileptic or anticonvulsant properties of this compound.

There are no studies available in the scientific literature that have investigated the muscle relaxant properties of this compound.

While the pyridazine scaffold is of significant interest in medicinal chemistry and has been incorporated into a wide array of bioactive molecules, the specific compound this compound remains uncharacterized in the context of the pharmacological activities outlined in this article. The absence of research in these areas indicates that this particular chemical entity may not have been a focus of drug discovery and development efforts to date. Future research would be necessary to determine if this compound possesses any of the therapeutic properties discussed.

Cardiovascular and Metabolic Impact (e.g., Antihypertensive, Antidiabetic)

Research into pyridazine derivatives has revealed their potential to influence cardiovascular and metabolic functions, particularly as antihypertensive agents. While direct studies on the cardiovascular and metabolic impact of this compound are not extensively documented in publicly available research, the activities of related compounds provide valuable insights into the potential of this chemical class.

For instance, a series of 6-heteroaryl-3-hydrazinopyridazines have been synthesized and evaluated for their antihypertensive effects. nih.gov The introduction of various heterocyclic rings at the 6-position of the pyridazine nucleus was a key strategy in this research. nih.gov Notably, 6-imidazol-1-yl derivatives demonstrated significant activity. nih.gov One of the most potent compounds identified was 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, which exhibited 4.9 times the antihypertensive activity of the established drug dihydralazine when administered orally to spontaneously hypertensive rats. nih.gov

In another study, a series of 5,6-diarylpyridazin-3-ones were synthesized and shown to possess antihypertensive effects in both spontaneously hypertensive rat (SHR) and deoxycorticosteroid (DOCA) models of hypertension. nih.gov The most effective compounds in this series featured halogen substituents on the 5,6-diphenyl rings. nih.gov

These findings underscore the significance of the substituent at the 6-position of the pyridazine ring in determining antihypertensive potency. The presence of a chlorine atom at this position in this compound suggests that it could be a valuable intermediate for the synthesis of novel cardiovascular agents. However, dedicated research is required to ascertain its specific antihypertensive or antidiabetic properties.

Table 1: Antihypertensive Activity of Selected Pyridazine Derivatives

| Compound | Animal Model | Activity Comparison |

|---|---|---|

| 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine | Spontaneously Hypertensive Rats | 4.9 times the activity of dihydralazine nih.gov |

Anti-aggregative and Nephrotropic Activities

The potential for pyridazine derivatives to exhibit anti-aggregative (anti-platelet) and nephrotropic (acting on the kidney) activities is an area of ongoing investigation. While specific data for this compound is limited, research on related structures provides a basis for discussion.

For example, novel tricyclic acylhydrazone derivatives containing a pyrazolo[3,4-b]thieno-[2,3-d]pyridine core have been evaluated for their ability to inhibit platelet aggregation induced by the platelet-activating factor (PAF). mdpi.com Specifically, benzylidene and 4'-bromobenzylidene derivatives of 3-hydroxy-8-methyl-6-phenylpyrazolo[3,4-b]thieno-[2,3-d]pyridine-2-carbohydrazide showed inhibitory effects on PAF-induced platelet aggregation. mdpi.com

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridazine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) analysis helps in understanding how different functional groups and their positions on the pyridazine ring influence the pharmacological effect.

Influence of Substituent Position and Nature on Biological Potency

The nature and position of substituents on the pyridazine ring are critical determinants of biological potency. As seen in the antihypertensive 6-heteroaryl-3-hydrazinopyridazines, the substituent at the C6 position plays a pivotal role. nih.gov The presence of a chlorine atom at the 6-position, as in this compound, is a common feature in many biologically active pyridazine derivatives. This halogen can act as a key pharmacophoric element or as a reactive site for further chemical modifications to generate a library of new compounds.

In the case of 5,6-diarylpyridazin-3-ones, halogen substituents on the phenyl rings at the 5 and 6 positions were found to be important for antihypertensive activity. nih.gov This highlights that substituents on other parts of the molecule can also significantly modulate the biological response. The methyl groups at the C3 and C4 positions of this compound will also influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its biological activity.

Development of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. For pyridazine derivatives, this approach can guide the design of new and more potent compounds.

A molecular modeling study was conducted on 6-chloropyridazin-3-yl derivatives that are active as nicotinic agents. nih.gov This study aimed to understand the preferred conformations of these molecules and their interaction with neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov The research supported the hypothesis that certain pharmacophoric distances are compatible with high affinity for α4β2 nAChR subtypes. nih.gov Such models, while developed for a different biological target, demonstrate the utility of computational approaches in understanding the SAR of 6-chloropyridazine derivatives and can be applied to explore the potential targets for this compound.

Strategies for Modulating Biological Activity and Selectivity

Several strategies can be employed to modulate the biological activity and selectivity of pyridazine derivatives, including those based on the this compound scaffold.

Modification of Substituents: As demonstrated by the research on antihypertensive pyridazines, altering the substituents at various positions of the pyridazine ring can dramatically impact activity. nih.govnih.gov For this compound, the chlorine at the 6-position can be replaced with other functional groups (e.g., amines, ethers, other heterocycles) through nucleophilic substitution reactions to create a diverse range of new molecules with potentially different biological profiles.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical and chemical properties, which can lead to enhanced activity or improved pharmacokinetic properties. For example, the methyl groups at C3 and C4 could be replaced with other small alkyl groups or bioisosteres.

Conformational Restriction: Introducing conformational constraints into the molecule, for instance, by incorporating the pyridazine ring into a larger, more rigid cyclic system, can lock the molecule into a bioactive conformation, leading to increased potency and selectivity for a specific target.

By applying these strategies, medicinal chemists can systematically explore the chemical space around the this compound core to develop novel therapeutic agents with desired pharmacological profiles.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine |

| Dihydralazine |

| 5,6-diarylpyridazin-3-ones |

| 6-chloropyridazin-3-yl derivatives |

| Benzylidene 3-hydroxy-8-methyl-6-phenylpyrazolo[3,4-b]thieno-[2,3-d]pyridine-2-carbohydrazide |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and inherent reactivity of a molecule. researchgate.netnih.gov For this compound, these calculations can provide a wealth of information regarding its stability, electronic properties, and reactive sites.

Detailed research findings from DFT studies on similar chlorinated heterocyclic systems reveal key electronic parameters. chemrxiv.orgnih.gov Calculations typically involve geometry optimization to find the most stable molecular conformation, followed by the determination of electronic descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, donor-acceptor interactions, and the nature of chemical bonds within the molecule. chemrxiv.orgnih.gov For a molecule like this compound, NBO analysis can quantify the delocalization of electron density and the stabilizing effects of intramolecular interactions. Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to identify regions that are rich or deficient in electrons, providing a visual guide to sites susceptible to electrophilic and nucleophilic attack. researchgate.net Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from the HOMO and LUMO energies, offering quantitative measures of the molecule's reactivity. chemrxiv.orgresearchgate.net

Table 1: Quantum Chemical Descriptors and Their Significance

| Descriptor | Information Provided | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution; identifies nucleophilic (negative) and electrophilic (positive) sites. | Visualizes reactive centers on the pyridazine ring and substituents. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Describes charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. | Elucidates intramolecular stability and bonding characteristics. chemrxiv.orgnih.gov |

| Global Reactivity Descriptors (Hardness, Chemical Potential) | Quantitative measures of stability and reactivity. | Allows for comparison of reactivity with other related compounds. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. researchgate.net The process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.commdpi.com Studies on various pyridazine derivatives have used docking to identify key interactions with therapeutic targets, such as enzymes involved in Alzheimer's disease or cancer. nih.govjocpr.com For this compound, docking could be used to screen potential protein targets and hypothesize its mechanism of action by identifying crucial amino acid residues involved in binding.

Following docking, MD simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex fluctuates and adapts. nih.gov MD simulations are crucial for validating the stability of docking poses, analyzing the persistence of key interactions (like hydrogen bonds), and calculating binding free energies, which offer a more accurate estimation of binding affinity than docking scores alone. researchgate.netnih.gov

Table 2: Simulation Techniques for Ligand-Target Interaction Analysis

| Technique | Purpose | Insights for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's active site. | Identifies potential biological targets and key binding interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the motion of atoms in the ligand-protein complex over time. | Assesses the stability of the binding pose, flexibility of the complex, and calculates binding free energy. researchgate.netnih.gov |

Predictive Modeling for Bioactivity and ADME Profiles

Predictive modeling uses computational algorithms to forecast the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These in silico predictions are vital for prioritizing compounds in the early stages of drug discovery, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling. nih.gov QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyridazine derivatives, 2D-QSAR models have been developed to predict their potential as multifunctional agents for conditions like Alzheimer's disease. nih.gov

Machine learning algorithms are increasingly used to build more sophisticated predictive models from large datasets of chemical and biological information. nih.govyoutube.com These models can predict a compound's activity against various targets or its likelihood of having desirable pharmacokinetic properties. youtube.com

The ADME profile of a potential drug candidate is critical for its success. Computational tools can predict key ADME parameters such as oral absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity. researchgate.netnih.gov Various rule-based filters, like Lipinski's Rule of Five and the Central Nervous System Multiparameter Optimization (CNS MPO) score, are often applied to quickly assess the "drug-likeness" of compounds. researchgate.net For this compound, these models would be used to estimate its pharmacokinetic viability and guide the design of analogs with improved ADME profiles. acs.org

Table 3: Computational Models for Bioactivity and ADME Prediction

| Model/Method | Prediction Target | Application to this compound |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Biological activity (e.g., IC₅₀) based on molecular descriptors. | Predicts the potential bioactivity of novel analogs based on the this compound scaffold. nih.gov |

| Machine Learning Models | Bioactivity against specific targets, toxicity, or other properties. | Screens for potential on-target and off-target activities. nih.govyoutube.com |

| ADME Prediction Tools | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Estimates oral bioavailability, metabolic stability, and potential toxicity risks. researchgate.netnih.gov |

| Drug-Likeness Filters (e.g., Lipinski's Rules) | Adherence to physicochemical properties common in oral drugs. | Assesses the potential of the compound to be developed as an orally administered drug. researchgate.net |

Computational Approaches to Spectroscopic Characterization for Structural Elucidation

Computational methods, especially DFT, are highly effective in aiding the structural elucidation of molecules by simulating their spectroscopic properties. nih.gov By comparing calculated spectra with experimental data, the proposed structure of a synthesized compound can be confidently confirmed.

For a compound like this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). nih.gov The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra. A good correlation between the theoretical and experimental data supports the proposed molecular structure. Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to the experimental NMR data, serve as a powerful tool for verifying the chemical structure and assigning specific signals to the corresponding nuclei in the molecule. nih.gov

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) calculations. | Prediction of electronic transitions and comparison with the experimental absorption spectrum. nih.gov |

In Silico Design and Virtual Screening of Novel Pyridazine Analogs

In silico design and virtual screening are powerful computational strategies used to identify promising new molecules from large chemical libraries or to design novel compounds with desired properties. researchgate.netresearchgate.net These approaches accelerate the discovery of new lead compounds for drug development.

The process often starts with the this compound scaffold. A virtual library of novel analogs can be generated by computationally adding various substituents at different positions on the pyridazine ring. This library is then subjected to a hierarchical filtering process. researchgate.net

Virtual screening typically involves docking the entire library of analogs against a specific biological target. researchgate.netnih.gov The compounds are ranked based on their docking scores and predicted binding interactions. Hits from this stage are then subjected to more rigorous analysis, including prediction of their ADME/Tox properties to filter out compounds with likely poor pharmacokinetics or toxicity issues. researchgate.net This multi-step approach allows researchers to efficiently sift through thousands of potential molecules and select a small number of promising candidates for chemical synthesis and subsequent experimental testing. researchgate.net Studies on other heterocyclic cores like pyridine and pyrimidine have successfully used this workflow to identify potent enzyme inhibitors. nih.govnih.gov

Table 5: Workflow for In Silico Design and Virtual Screening

| Step | Description | Relevance for Pyridazine Analogs |

|---|---|---|

| Scaffold Selection | The core chemical structure for modification is chosen. | This compound serves as the starting scaffold. |

| Library Generation | A large, diverse set of virtual compounds is created by adding different functional groups to the scaffold. | Creates a wide chemical space of novel pyridazine derivatives to explore. |

| Virtual Screening (Docking) | The library is docked into the active site of a target protein to predict binding affinity. | Identifies analogs with high predicted affinity for a specific biological target. researchgate.netnih.gov |

| ADMET Filtering | In silico models are used to predict the pharmacokinetic and toxicity profiles of the hits. | Eliminates compounds with predicted poor drug-like properties, prioritizing those with favorable ADME profiles. nih.govnih.gov |

| Hit Selection | A final, small set of promising compounds is selected for synthesis and in vitro evaluation. | Provides a focused list of high-potential novel pyridazine analogs for experimental validation. researchgate.net |

Reactivity and Chemical Transformations

Information regarding the specific chemical reactivity and transformations of 6-Chloro-3,4-dimethylpyridazine is not detailed in the available literature. Generally, the chlorine atom on the pyridazine (B1198779) ring would be expected to be susceptible to nucleophilic substitution reactions, providing a handle for further functionalization.

Advanced Applications and Emerging Research Areas

Agricultural Applications of Pyridazine (B1198779) Derivatives (e.g., Herbicides, Plant Growth Regulators)

Pyridazine derivatives are well-established as potent agrochemicals, particularly as herbicides. The mode of action often involves the inhibition of critical biological processes in plants, such as photosynthesis or carotenoid biosynthesis.

Detailed Research Findings:

The herbicidal activity of the pyridazine ring is significantly influenced by the nature and position of its substituents. Research has shown that a chlorine atom on the pyridazine ring can be crucial for activity. For instance, in a study on novel pyridazine derivatives targeting the phytoene desaturase (PDS) enzyme, the presence of a 6-Cl group on the pyridazine ring was identified as a key feature for post-emergence herbicidal activity against broadleaf weeds. acs.org One of the synthesized compounds, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, demonstrated 100% inhibition rates against the roots and stems of weeds like Echinochloa crus-galli and Portulaca oleracea at concentrations of 100 μg/mL. acs.org

Another study focused on 4-(3-Trifluoromethylphenyl)pyridazine derivatives highlighted that a substituted phenoxy group at the 3-position of the pyridazine ring was essential for high herbicidal activity. nih.gov Some of these compounds showed excellent efficacy even at very low application rates of 7.5 g/ha. nih.gov Early research from the 1960s also explored 3-chloro-6-phenoxypyridazines, synthesized from 3,6-dichloropyridazine, for their herbicidal properties. tandfonline.com These findings collectively underscore the importance of the chloro-substituted pyridazine core in designing effective herbicides. While the specific herbicidal potential of 6-Chloro-3,4-dimethylpyridazine has not been detailed, the presence of the 6-chloro substituent suggests it could be a valuable synthon for creating more complex and active herbicidal molecules.

| Derivative Type | Target Weeds | Key Structural Feature for Activity | Reference |

| Pyridazine-4-carboxamides | Echinochloa crus-galli, Portulaca oleracea | 6-Cl on pyridazine ring | acs.org |

| 4-(3-Trifluoromethylphenyl)pyridazines | Spirodela polyrrhiza | Substituted phenoxy group at 3-position | nih.gov |

| 3-Chloro-6-phenoxypyridazines | General Herbicidal Screening | 3-Chloro and 6-phenoxy substitution | tandfonline.com |

Role in Materials Science (e.g., Opto-electronics, Organic Semiconductors)

The electron-deficient nature of the pyridazine ring makes it an attractive building block for materials used in opto-electronics. mdpi.com Pyridazine-based compounds are being explored as organic semiconductors and components of Organic Light Emitting Diodes (OLEDs). liberty.edu

Detailed Research Findings:

A significant area of research is the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, which can dramatically improve the efficiency of OLEDs. The design of TADF molecules often involves a donor-acceptor (D-A) architecture, where the pyridazine moiety can serve as a potent electron acceptor. nih.govfrontiersin.org

For example, derivatives combining a pyridazine acceptor with donor moieties like phenoxazine and 9,9-dimethyl-9,10-dihydroacridine have been synthesized and studied. nih.gov These compounds show high thermal stability, with 5% weight loss temperatures exceeding 300°C, and exhibit TADF emission. nih.gov The emission wavelengths can be tuned based on the donor group, falling within the green to red part of the spectrum. nih.gov Density Functional Theory (DFT) calculations have confirmed that the electron-accepting character of pyridazine, comparable to other azines like pyrazine and triazine, results in a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is favorable for electronic applications. mdpi.comfrontiersin.org The planar structure of pyridazines also contributes to their potential as organic semiconductors. liberty.edu Although this compound itself has not been specifically highlighted in these studies, its core structure possesses the fundamental electronic properties required for an acceptor component in advanced materials.

| Pyridazine Derivative | Donor Moiety | Key Property | Application | Reference |

| dPXZMePydz | Phenoxazine | Green luminescence (ΦPL of 8.5%), fast delayed emission (470 ns) | OLEDs (TADF Emitter) | frontiersin.org |

| Pyridazine-Acridine Derivative | 9,9-dimethyl-9,10-dihydroacridine | TADF emission, Glass transition temp: 80°C | OLEDs (TADF Emitter) | nih.gov |

| Thienylpyridazine Derivatives | Thiophene | Push-pull electronic structure, thermal robustness | Nonlinear Optics | mdpi.com |

Pyridazines as Ligands in Coordination Chemistry and Catalysis

The two adjacent nitrogen atoms in the pyridazine ring make it an excellent bidentate or bridging ligand in coordination chemistry. acs.orgresearchgate.net The resulting metal complexes have diverse applications, including catalysis and medicinal chemistry. nih.govresearchgate.net

Detailed Research Findings:

The coordinating ability of the pyridazine ring allows it to form stable complexes with a wide range of transition metals. The electronic properties of the ligand, and consequently the resulting complex, can be fine-tuned by substituents on the pyridazine ring. Chloro-substituted pyridazines are frequently used as precursors for more elaborate ligands.

A notable example is picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), a tridentate ligand synthesized from a 6-chloro-pyridazine derivative. acs.orgnih.govacs.org This ligand has been used to form complexes with first-row transition metals such as Nickel(II), Copper(II), Zinc(II), and Cobalt(III). acs.orgnih.gov X-ray diffraction studies of these complexes revealed penta- or hexa-coordinated metal centers. nih.govacs.org The electronic properties of these complexes were investigated using techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy, demonstrating how the pyridazine ligand influences the redox behavior of the metal center. nih.govacs.org Such complexes are of interest for their potential catalytic activities and as models for understanding metal-ligand interactions in biological systems. nih.govresearchgate.net While this compound would be a simpler bidentate ligand compared to PIPYH, its nitrogen atoms are available for coordination, and the chloro and methyl groups would influence the steric and electronic environment of a metal center, potentially impacting the stability and reactivity of the resulting complex.

| Ligand | Metal Ion(s) | Coordination Geometry | Research Focus | Reference(s) |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II), Cu(II), Zn(II), Co(III) | Penta- or Hexa-coordinate | Electronic properties, Redox behavior | acs.orgnih.govacs.org |

| (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine | Fe(II), Ni(II), Cu(II) | Square planar or distorted octahedral | Spectroscopic characterization, Antioxidant activity | researchgate.net |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate coordination | Anticancer, Antibacterial, Antifungal activities | nih.gov |

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 6-Chloro-3,4-dimethylpyridazine and its analogs, a primary research goal should be the design of sustainable and atom-economical synthetic routes. Traditional methods for the synthesis of substituted pyridazines often involve multi-step processes with harsh reagents and the generation of significant waste.

Future research should prioritize:

Catalytic C-H Activation: Direct functionalization of the pyridazine (B1198779) core through C-H activation would represent a significant advancement, eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis of this compound could lead to more efficient and reproducible production.

Use of Greener Solvents and Reagents: Exploration of bio-based solvents and less toxic reagents will be crucial in minimizing the environmental impact of pyridazine synthesis.

| Synthetic Strategy | Advantages |

| Catalytic C-H Activation | High atom economy, reduced synthetic steps |

| Flow Chemistry | Improved safety, scalability, and control |

| Green Solvents/Reagents | Reduced environmental impact |

Identification of Novel Biological Targets and Therapeutic Applications

The pyridazine nucleus is a well-established pharmacophore found in numerous bioactive molecules. However, the specific biological targets of this compound are currently unknown. A systematic investigation into its pharmacological profile is warranted.

Key research directions include:

High-Throughput Screening: Screening this compound against a diverse panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could rapidly identify potential therapeutic areas.

Phenotypic Screening: Assessing the compound's effect on cellular models of various diseases (e.g., cancer, inflammation, infectious diseases) can uncover novel mechanisms of action and therapeutic opportunities.

Target Deconvolution: For any identified bioactive "hits," subsequent studies will be necessary to elucidate the precise molecular target responsible for the observed biological effect.

Design of Highly Selective and Potent Pyridazine-Based Lead Compounds

Once a promising biological target is identified, the next challenge lies in optimizing the structure of this compound to create highly selective and potent lead compounds.

This will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3,4-dimethyl and 6-chloro substituents on the pyridazine ring will be essential to understand how these groups influence biological activity and selectivity.

Computational Modeling: In silico techniques, such as molecular docking and quantum mechanics calculations, can guide the rational design of new derivatives with improved binding affinity and pharmacokinetic properties.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds.

| Lead Optimization Approach | Rationale |

| Structure-Activity Relationship (SAR) | Elucidate key structural features for activity |

| Computational Modeling | Rational design of more potent analogs |

| Fragment-Based Drug Discovery | Efficient exploration of chemical space |

Integration of Artificial Intelligence and Machine Learning in Pyridazine Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These powerful computational tools can accelerate various stages of pyridazine research.

Potential applications include:

Predictive Modeling: AI/ML algorithms can be trained on existing data for other pyridazine derivatives to predict the biological activity, toxicity, and physicochemical properties of novel compounds like this compound.

De Novo Drug Design: Generative AI models can design entirely new pyridazine-based molecules with desired properties, expanding the accessible chemical space.

Synthesis Planning: Machine learning can assist in predicting the outcomes of chemical reactions and proposing optimal synthetic routes, thereby streamlining the synthesis of new derivatives.

Exploration of Multicomponent Reaction Strategies for Pyridazine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient approach to generating molecular diversity. The development of novel MCRs for the synthesis of highly substituted pyridazines, including derivatives of this compound, is a promising area for future research.

Key advantages of MCRs include:

Molecular Diversity: The combinatorial nature of MCRs allows for the rapid generation of large libraries of pyridazine derivatives for biological screening.

Complexity from Simplicity: MCRs can generate complex molecular architectures from simple and readily available starting materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-3,4-dimethylpyridazine, and what critical parameters influence reaction efficiency?

- Methodology : Cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 2. Key parameters include solvent polarity (to stabilize intermediates), temperature control (80–100°C for cyclocondensation), and reaction time optimization (6–12 hours) .

- Data : Nitration yields range from 50–70% depending on HNO₃ concentration (2–4 equiv.) and reaction monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- IR Spectroscopy : Detect C-Cl stretching (600–800 cm⁻¹) and pyridazine ring vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 173.02 (calculated for C₆H₇ClN₂) and diagnostic fragments (e.g., loss of CH₃ groups) .

- ¹H NMR : Methyl protons (δ 2.2–2.5 ppm) and aromatic protons (δ 7.1–8.3 ppm) .

Q. How does the reactivity of the chlorine substituent in this compound compare to other halogenated pyridazines?

- Methodology : Nucleophilic aromatic substitution (SNAr) studies show higher reactivity at position 6 due to electron-withdrawing methyl groups at positions 3 and 4. Reactivity trends: 6-Cl > 3-Cl in functionalization with amines or thiols .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound for pharmacological applications?

- Methodology :

- Directed Metalation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to direct substitution at position 6 .

- Protecting Groups : Temporary protection of methyl groups with Boc (tert-butoxycarbonyl) to isolate reactive sites .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide substitutions in this compound derivatives?

- Methodology :

- Condition Screening : Compare yields under varied stoichiometry (1:1 vs. 1:2 substrate:sulfonamide), catalysts (e.g., CuI vs. Pd(PPh₃)₄), and solvent systems (DMF vs. THF) .

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., di-substituted derivatives or oxidation products) .

- Data : Substitution with sodium benzenesulfinate yielded 40–60% product purity, with discrepancies attributed to residual moisture in solvents .

Q. What computational approaches predict the solubility and stability of this compound in biological systems?

- Methodology :

- DFT Calculations : Estimate logP (2.1 ± 0.3) and polar surface area (45 Ų) to predict membrane permeability .

- MD Simulations : Analyze hydrogen bonding with water molecules to assess hydrolytic stability at physiological pH .

Q. How do steric effects from the 3,4-dimethyl groups influence the compound’s supramolecular interactions?

- Methodology :

- X-ray Crystallography : Resolve crystal packing patterns; methyl groups induce torsional angles of 10–15° in the pyridazine ring, reducing π-π stacking efficiency .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) shows melting point elevation (mp 145–150°C) due to enhanced van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.